molecular formula C18H19NO3 B4416302 5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4416302
M. Wt: 297.3 g/mol
InChI Key: KAMNJLLVWVXPGQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy groups and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 5,7-dimethoxy-2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in alcoholic solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-4-phenylquinolinone: Similar structure but with a phenyl group instead of a methylphenyl group.

    5,7-Dimethoxy-4-(2-chlorophenyl)-3,4-dihydro-2(1H)-quinolinone: Contains a chlorophenyl group instead of a methylphenyl group.

    5,7-Dimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone: Features a methoxyphenyl group instead of a methylphenyl group.

Uniqueness

The uniqueness of 5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methylphenyl group can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-6-4-5-7-13(11)14-10-17(20)19-15-8-12(21-2)9-16(22-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMNJLLVWVXPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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